molecular formula C17H17FN2O4S B14922002 Methyl 2-({[(2-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-({[(2-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14922002
M. Wt: 364.4 g/mol
InChI Key: KYAPRFBRJLDUPK-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(2-fluorobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a fluorobenzyl group, an oxoacetyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(2-fluorobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the 2-fluorobenzylamine, which is then reacted with an oxoacetyl compound under controlled conditions to form the intermediate product. This intermediate is further reacted with a thiophene derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(2-fluorobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-({2-[(2-fluorobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

Mechanism of Action

The mechanism by which methyl 2-({2-[(2-fluorobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors, while the oxoacetyl group can participate in hydrogen bonding with biological macromolecules. The thiophene ring contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({2-[(2-chlorobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
  • Methyl 2-({2-[(2-bromobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-({2-[(2-fluorobenzyl)amino]-2-oxoacetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[[2-[(2-fluorophenyl)methylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17FN2O4S/c1-9-10(2)25-16(13(9)17(23)24-3)20-15(22)14(21)19-8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

KYAPRFBRJLDUPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=CC=CC=C2F)C

Origin of Product

United States

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